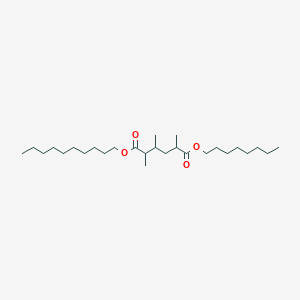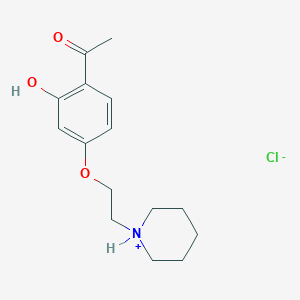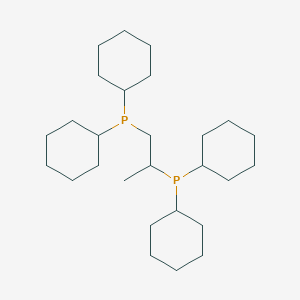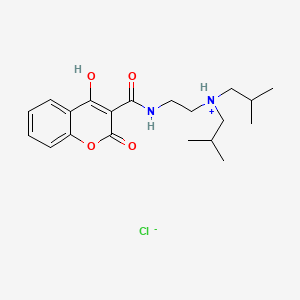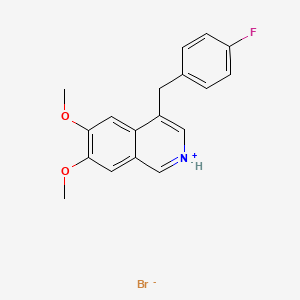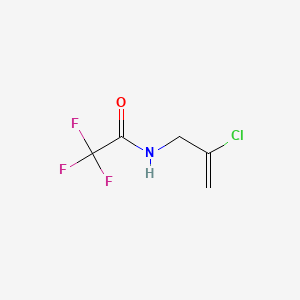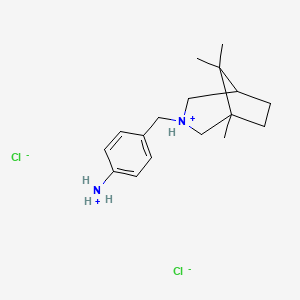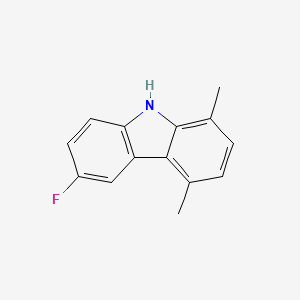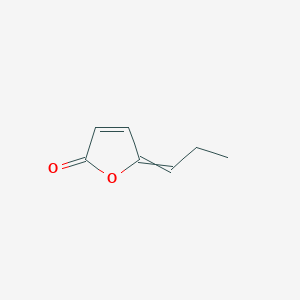
5-Propylidenefuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propylidenefuran-2-one is a heterocyclic organic compound with the molecular formula C7H8O2. It is characterized by a furan ring substituted with a propylidene group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylidenefuran-2-one typically involves the condensation of furan derivatives with propylidene precursors. One common method is the reaction of furan-2-carboxaldehyde with propylidene bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Propylidenefuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propylidene group to a propyl group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted furans, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Propylidenefuran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 5-Propylidenefuran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Furan: The parent compound of 5-Propylidenefuran-2-one, characterized by a simple furan ring.
2,5-Furandicarboxylic Acid: A derivative of furan with carboxylic acid groups at the 2 and 5 positions.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5 position
Uniqueness
This compound is unique due to its propylidene substitution, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research .
Properties
CAS No. |
21053-66-7 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
5-propylidenefuran-2-one |
InChI |
InChI=1S/C7H8O2/c1-2-3-6-4-5-7(8)9-6/h3-5H,2H2,1H3 |
InChI Key |
KPXZIOCGUHUFDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


